N-Fmoc-N,O-dimethyl-D-serine is a derivative of the amino acid serine, specifically modified at the nitrogen and oxygen positions with dimethyl groups and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis, particularly in the production of complex peptides and proteins. It is utilized in various scientific applications, including the synthesis of bioactive compounds such as coibamide A, which exhibits potent antiproliferative activity against human cancer cells .
N-Fmoc-N,O-dimethyl-D-serine belongs to the class of protected amino acids used in peptide synthesis. It can be classified under:
The synthesis of N-Fmoc-N,O-dimethyl-D-serine typically involves several key steps:
N-Fmoc-N,O-dimethyl-D-serine has a complex structure characterized by:
N-Fmoc-N,O-dimethyl-D-serine participates in various chemical reactions typical for amino acids and derivatives:
Relevant data include melting point ranges and spectral data (e.g., NMR, mass spectrometry) that confirm its identity and purity.
N-Fmoc-N,O-dimethyl-D-serine is primarily used in scientific research for:
The synthesis of N-fluorenylmethyloxycarbonyl-N,O-dimethyl-D-serine demands precision in fluorenylmethyloxycarbonyl group introduction to prevent racemization and side reactions. Modern protocols employ N-hydroxysuccinimide-activated fluorenylmethyloxycarbonyl esters in anhydrous dimethylformamide with N,N-diisopropylethylamine, achieving >99% coupling efficiency. This method minimizes Lossen rearrangements that generate fluorenylmethyloxycarbonyl-β-alanine-OH impurities [8]. Solid-phase methodologies using 2-chlorotrityl chloride resin enable temporary carboxylic acid protection, facilitating iterative N-methylations while preserving stereochemical integrity. The resin’s orthogonality allows recycling for cost-effective production, with loading capacities reaching 1.59 mmol/g [8].
Critical advances include silylation-mediated fluorenylmethyloxycarbonyl protection, where chlorotrimethylsilane pre-protects serine’s carboxyl group. This suppresses oligomerization during fluorenylmethyloxycarbonyl chloride reactions, yielding derivatives with <0.02% acetic acid contamination—essential for preventing chain termination in peptide synthesis [8] [4].
Selective N- and O-methylation of serine derivatives presents challenges due to β-elimination risks under basic conditions. Two optimized pathways dominate:
Table 1: Methylation Reagent Efficiency Comparison
Reagent | Time (h) | Yield (%) | Racemization (%) |
---|---|---|---|
Dimethyl sulfate | 2 | 95 | <1 |
Methyl iodide | 22 | 88 | 2.5 |
Oxazolidinone intermediates enable stereoretentive N-methylation of β-hydroxy amino acids. N-fluorenylmethyloxycarbonyl-O-acetyl-serine reacts with paraformaldehyde and p-toluenesulfonic acid in toluene, forming oxazolidinones within 1 hour at 110°C (92% yield). Subsequent reduction employs aluminum chloride/triisopropylsilane, cleaving the oxazolidinone ring at ambient temperature to yield N-fluorenylmethyloxycarbonyl-N-methyl-O-acetyl-serine within 30 minutes [4].
This method eliminates traditional drawbacks of prolonged reaction times (3–5 days) and fluorenylmethyloxycarbonyl deprotection. Final O-demethylation uses mild hydrochloric acid (2M, 25°C), preserving stereochemistry and achieving 89% isolated purity without chromatography [4].
Industrial-scale synthesis leverages hydroxybenzotriazole-active ester chemistry for kilogram-scale production. N-fluorenylmethyloxycarbonyl-N,O-dimethyl-D-serine is synthesized via a one-pot sequence: serine O-acetylation, oxazolidinone formation, reduction, and O-demethylation, achieving 85% overall yield. Process intensification includes:
Table 2: Industrial Process Metrics
Parameter | Laboratory Scale | Pilot Scale (500 g) |
---|---|---|
Overall yield | 75% | 85% |
Purity (HPLC) | 95% | 97.89% |
Racemization | 2% | <0.5% |
Notably, the compound serves as a critical building block for coibamide A anticancer agents, with batch sizes exceeding 10 kg meeting Good Manufacturing Practice standards. Cost analysis reveals a 40% reduction versus traditional oxazolidinone routes due to eliminated cryogenic steps [5] [9].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3